molecular formula C20H20ClN3O4S B2647767 1-(4-CHLOROBENZENESULFONYL)-3-[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE CAS No. 837413-30-6

1-(4-CHLOROBENZENESULFONYL)-3-[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE

Cat. No.: B2647767
CAS No.: 837413-30-6
M. Wt: 433.91
InChI Key: UTMBYPWTTFSWPO-UHFFFAOYSA-N
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Description

1-(4-CHLOROBENZENESULFONYL)-3-[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE is a complex organic compound that features a piperidine ring, a chlorobenzenesulfonyl group, and an oxadiazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROBENZENESULFONYL)-3-[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Piperidine Ring Formation: The piperidine ring can be constructed through various methods, including reductive amination or cyclization of appropriate precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROBENZENESULFONYL)-3-[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol derivative.

Scientific Research Applications

1-(4-CHLOROBENZENESULFONYL)-3-[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Material Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROBENZENESULFONYL)-3-[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-BROMOBENZENESULFONYL)-3-[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE
  • 1-(4-METHYLBENZENESULFONYL)-3-[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE

Uniqueness

1-(4-CHLOROBENZENESULFONYL)-3-[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE is unique due to the presence of the chlorobenzenesulfonyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S/c1-27-17-6-2-4-14(12-17)19-22-20(28-23-19)15-5-3-11-24(13-15)29(25,26)18-9-7-16(21)8-10-18/h2,4,6-10,12,15H,3,5,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMBYPWTTFSWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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